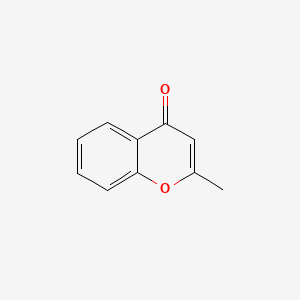
2-Methylchromone
Cat. No. B1594121
Key on ui cas rn:
5751-48-4
M. Wt: 160.17 g/mol
InChI Key: PXPNSQMWVPLERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06455578B1
Procedure details


Concentrated sulphuric acid (30 g) is added to acetyl acetophenone (15 g) obtained as above described. After cooling at room temperature, water is added until precipitation of a white powder, which is isolated by filtration under vacuum and washed with cold water. 2-methyl-4H-1-benzopyran-4-one (10 g) is obtained (m.p.=71° C.; yield=74%).



Yield
74%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11])(=[O:8])[CH3:7]>O>[CH3:7][C:6]1[O:8][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:10](=[O:11])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(=O)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which is isolated by filtration under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC2=C(C(C1)=O)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
